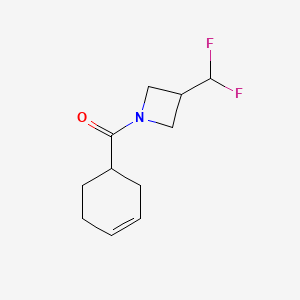

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone

Description

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone is a bicyclic ketone derivative featuring a cyclohexene ring conjugated to a substituted azetidine moiety. The compound’s structural uniqueness arises from the combination of a strained four-membered azetidine ring with a difluoromethyl group and a cyclohexene system. This architecture imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or ligand-receptor interactions. However, detailed pharmacological data for this specific compound remain scarce in publicly available literature.

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[3-(difluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO/c12-10(13)9-6-14(7-9)11(15)8-4-2-1-3-5-8/h1-2,8-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLAFUJUYKRICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone typically involves multiple steps, including the formation of the cyclohexene and azetidine rings, followed by the introduction of the difluoromethyl group. The synthetic route may involve the following steps:

Formation of Cyclohexene Ring: Starting from a suitable precursor, the cyclohexene ring can be formed through cyclization reactions.

Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization of appropriate intermediates.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific reaction conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Addition: Addition reactions can occur at the double bond of the cyclohexene ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution and addition reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and electronic features of Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone with related methanone derivatives:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Cyclohexene + Azetidine | 3-(Difluoromethyl) | ~239.3 | 2.1 |

| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)methanone [7a] | Pyrazole + Thiophene | 2,4-Diamino-3-cyano | ~278.3 | 1.8 |

| Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate [7b] | Thiophene + Ester | 2,4-Diamino, Ethyl carboxylate | ~296.3 | 2.4 |

Key Observations :

- Electronic Effects: The difluoromethyl group enhances electronegativity and metabolic stability relative to the cyano or ester groups in analogues .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s predicted LogP (2.1) suggests moderate membrane permeability, intermediate between 7a (1.8) and 7b (2.4).

- Metabolic Stability: Fluorinated substituents, as in the target compound, typically resist oxidative degradation better than cyano or ester groups, which are prone to hydrolysis .

Biological Activity

Cyclohex-3-en-1-yl(3-(difluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

The compound features a cyclohexene ring and an azetidine ring with a difluoromethyl substituent. Its molecular formula is , and it has a CAS number of 2310102-76-0. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. The difluoromethyl group enhances the compound's stability, allowing for effective binding to enzymes and receptors. This interaction can lead to various biochemical responses, which are crucial for its potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

2. Antifungal Activity

The compound has also demonstrated antifungal properties, making it a candidate for further exploration in the development of antifungal agents. Studies have reported its efficacy against common fungal pathogens, indicating a broad spectrum of activity.

3. Potential Therapeutic Applications

Ongoing research is investigating the compound's role as a therapeutic agent in various diseases. Its unique structure may provide advantages in drug design, particularly for conditions requiring targeted therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antifungal | Active against Candida species and other fungi | |

| Therapeutic Potential | Investigated for use in targeted therapies |

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibiotic agent .

Case Study: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. The study found that the compound inhibited fungal growth at low concentrations, suggesting its potential as a treatment option for fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.